1,3-Di(pyrrolidin-1-yl)propane-1,3-dione

Descripción general

Descripción

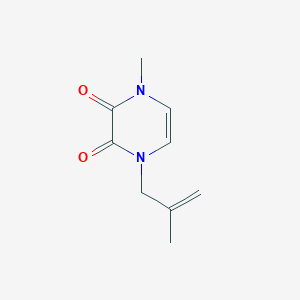

“1,3-Di(pyrrolidin-1-yl)propane-1,3-dione” is a chemical compound with the molecular formula C11H18N2O2 and a molecular weight of 210.272 . It is used for proteomics research .

Molecular Structure Analysis

The molecular structure of “1,3-Di(pyrrolidin-1-yl)propane-1,3-dione” is defined by its molecular formula, C11H18N2O2 . The InChI string representation of its structure isInChI=1/C11H18N2O2/c14-10(12-5-1-2-6-12)9-11(15)13-7-3-4-8-13/h1-9H2 .

Aplicaciones Científicas De Investigación

1. Crystalline Structures and Fashion Design

A study by Qian et al. (2017) revealed that crystals of a related compound, 1-(4-methoxyphenyl)-3-(pyridin-2-yl)propane-1,3-dione, displayed curved fractal structures. These structures were due to weak intermolecular interactions during crystal growth. Interestingly, the artistic value of these micrographs was leveraged in fashion design, demonstrating an interdisciplinary application of this compound (Qian et al., 2017).

2. Antimicrobial Activity

Asha V. Chate et al. (2013) investigated compounds derived from a similar β-diketone, 1-(2-hydroxyphenyl)-3-(pyridine-3-yl)propane-1,3-dione, for their antibacterial and antifungal activities. The study found these compounds to exhibit significant antimicrobial properties, comparable to standard drugs (Chate et al., 2013).

3. Quantum Properties in Solution

Tu N. Nguyen et al. (2015) described a compound obtained from 1,3-di(pyridin-2-yl)propane-1,3-dione dioxime, which comprised two triangular units linked by dioximate ligands. This compound retained its structure and quantum properties, including quantum superposition/entanglement, in a solution. This finding is significant for studying quantum mechanical coupling in solution (Nguyen et al., 2015).

4. Luminescence and Dye Absorption

K. Banerjee and K. Biradha (2016) explored the formation of coordination polymers and metal–organic gels with compounds related to 1,3-di(pyrrolidin-1-yl)propane-1,3-dione. These materials showed promising luminescence properties and potential in dye absorption applications (Banerjee & Biradha, 2016).

5. Slow Magnetic Relaxation

Yan Hui et al. (2015) synthesized a Dy3+ complex based on β-diketone, demonstrating slow magnetic relaxation. This property is attributed to the single-ion behavior of Dy3+ with strong anisotropy, offering insights into magnetic materials and potential applications (Hui et al., 2015).

6. Organic Light-Emitting Devices

Xiaoxiao Liu et al. (2018) developed iridium complexes containing β-diketone ligands for use in organic light-emitting devices. These complexes showed excellent thermal stability and strong green emissions, indicating potential in display technologies (Liu et al., 2018).

7. Luminescent and Liquid Crystal Properties

M. J. Mayoral et al. (2011) studied the luminescent behavior of boron and palladium(II) complexes with β-diketone pyridine type ligands. These compounds demonstrated fluorescence chemosensor capabilities for Zn2+ and Cu2+ ions, with some exhibiting liquid crystalline properties (Mayoral et al., 2011).

Propiedades

IUPAC Name |

1,3-dipyrrolidin-1-ylpropane-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c14-10(12-5-1-2-6-12)9-11(15)13-7-3-4-8-13/h1-9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRAQUGBKFRBAOC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)CC(=O)N2CCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70950245 | |

| Record name | 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-Di(pyrrolidin-1-yl)propane-1,3-dione | |

CAS RN |

27579-35-7 | |

| Record name | 1,3-Di(pyrrolidin-1-yl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70950245 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-methoxypropyl)-N,N,9-trimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2897801.png)

![2-[4-(3-Chloro-4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetonitrile](/img/structure/B2897815.png)

![2-Amino-4-(4-fluorophenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2897817.png)

![3-(benzofuran-2-carboxamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B2897820.png)